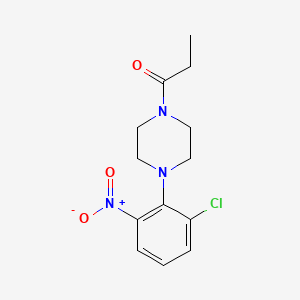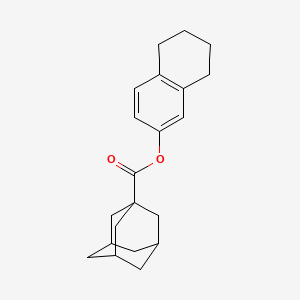
1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine
Descripción general
Descripción
1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine (CNPP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CNPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine is not fully understood, but it is believed to act on multiple targets in the cell. 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has been shown to have various biochemical and physiological effects in the body. In cancer research, 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has been found to induce apoptosis in cancer cells by activating caspase-3 and reducing the expression of anti-apoptotic proteins. 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of MMPs. In inflammation research, 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has several advantages for lab experiments, including its high yield and purity obtained through the synthesis method, its ability to inhibit the activity of enzymes involved in inflammation and cancer progression, and its activation of the Nrf2 pathway. However, 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to investigate its potential toxicity and safety in humans. Furthermore, the mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine needs to be fully understood to develop more effective therapeutic strategies. Finally, the development of more efficient synthesis methods for 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine could improve its availability for research and potential clinical use.
Conclusion:
In conclusion, 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine (1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has several advantages for lab experiments, including its high yield and purity obtained through the synthesis method, its ability to inhibit the activity of enzymes involved in inflammation and cancer progression, and its activation of the Nrf2 pathway. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common feature of many diseases, and 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 1-(2-chloro-6-nitrophenyl)-4-propionylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-12(18)15-6-8-16(9-7-15)13-10(14)4-3-5-11(13)17(19)20/h3-5H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOCEUKMFUIXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4105633.png)
![N-{1-[4-allyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4105642.png)
![2-methyl-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4105646.png)

![methyl 4-[6-amino-5-cyano-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4105661.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B4105676.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4105678.png)
![4-fluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105684.png)
![1-phenyl-4-[4-(1-piperidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4105687.png)


![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B4105701.png)
![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4105714.png)